2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one
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Overview
Description
2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one is a complex organic compound known for its unique structure and properties This compound features a cyclohexanone core with two dimethylamino groups attached via prop-2-en-1-ylidene linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one typically involves the reaction of cyclohexanone with dimethylamine and an appropriate aldehyde or ketone under basic conditions. One common method includes the use of ethanol as a solvent and potassium hydroxide as a base, with the reaction mixture being stirred at room temperature for several hours . The product is then isolated by filtration, washed, and recrystallized from ethanol to obtain pure crystals.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include oxidized ketones, reduced amines, and substituted derivatives with various functional groups.
Scientific Research Applications
2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit biological activity. The pathways involved include coordination to metal centers, electron transfer, and interaction with biological macromolecules .
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(dimethylamino)-2-propanol: A related compound with similar dimethylamino groups but different core structure.
1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol: Another compound with dimethylamino groups, used as a catalyst in industrial applications.
3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-one: An enaminone with similar functional groups, used in the synthesis of heterocyclic compounds.
Uniqueness
2,6-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cyclohexan-1-one is unique due to its cyclohexanone core and the specific arrangement of dimethylamino groups. This structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
59543-54-3 |
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Molecular Formula |
C16H24N2O |
Molecular Weight |
260.37 g/mol |
IUPAC Name |
2,6-bis[3-(dimethylamino)prop-2-enylidene]cyclohexan-1-one |
InChI |
InChI=1S/C16H24N2O/c1-17(2)12-6-10-14-8-5-9-15(16(14)19)11-7-13-18(3)4/h6-7,10-13H,5,8-9H2,1-4H3 |
InChI Key |
XRKNFBJWGDOWHR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC=C1CCCC(=CC=CN(C)C)C1=O |
Origin of Product |
United States |
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